molecular formula C12H12BNO3 B1302971 (2-Methoxy-6-phenylpyridin-3-yl)boronic acid CAS No. 1029654-26-9

(2-Methoxy-6-phenylpyridin-3-yl)boronic acid

Cat. No. B1302971
M. Wt: 229.04 g/mol
InChI Key: QKCHRZYPRDYABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methoxy-6-phenylpyridin-3-yl)boronic acid”, also known as MPPB, is a boronic acid derivative. It has a molecular formula of C12H12BNO3 and a molecular weight of 229.04 g/mol .


Molecular Structure Analysis

The molecular structure of “(2-Methoxy-6-phenylpyridin-3-yl)boronic acid” consists of a pyridine ring with a methoxy group at the 2-position and a phenyl group at the 6-position. The 3-position of the pyridine ring is attached to a boronic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Methoxy-6-phenylpyridin-3-yl)boronic acid” are not fully detailed in the available resources. It is known that the compound is solid , but information about its density, boiling point, melting point, and flash point is not available .

Scientific Research Applications

Tetraarylpentaborates Formation

Research by Nishihara et al. (2002) demonstrated the formation of new tetraarylpentaborates through the reaction of arylboronic acids, including derivatives similar to (2-Methoxy-6-phenylpyridin-3-yl)boronic acid, with aryloxorhodium complexes. This study highlights the compound's role in creating cationic rhodium complexes, which are significant for understanding the chemical properties and structures of boron-containing compounds (Nishihara, Nara, & Osakada, 2002).

Fluorescence Quenching Studies

Melavanki (2018) explored the fluorescence quenching properties of boronic acid derivatives, including 2-methoxypyridin-3-yl-3-boronic acid (2MPBA), by aniline in different solvents. The study's findings are crucial for sensor design, as they provide insights into the static quenching mechanism and the interactions between boronic acids and quenchers in various environments (Melavanki, 2018).

Supramolecular Structure Formation

Thilagar et al. (2011) discussed the reversible formation of a planar chiral ferrocenylboroxine and its supramolecular structure, showcasing the structural versatility and application of boronic acids in creating complex molecular architectures with potential applications in materials science (Thilagar, Chen, Lalancette, & Jäkle, 2011).

Catalysis and Amide Formation

Arnold et al. (2008) investigated the synthesis, evaluation, and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. This research highlights the compound's catalytic capabilities, emphasizing its importance in facilitating organic synthesis processes under ambient conditions (Arnold, Batsanov, Davies, & Whiting, 2008).

Safety And Hazards

“(2-Methoxy-6-phenylpyridin-3-yl)boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and not allow the material to enter drains or water courses . In case of contact with skin or eyes, it is advised to wash with copious amounts of water and seek medical attention if irritation persists .

properties

IUPAC Name

(2-methoxy-6-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c1-17-12-10(13(15)16)7-8-11(14-12)9-5-3-2-4-6-9/h2-8,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCHRZYPRDYABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C2=CC=CC=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376750
Record name (2-Methoxy-6-phenylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-6-phenylpyridin-3-yl)boronic acid

CAS RN

1029654-26-9
Record name B-(2-Methoxy-6-phenyl-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029654-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxy-6-phenylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.